1-(Trifluoromethoxy)propan-2-ol
CAS No.:
Cat. No.: VC17967409
Molecular Formula: C4H7F3O2
Molecular Weight: 144.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7F3O2 |
|---|---|
| Molecular Weight | 144.09 g/mol |
| IUPAC Name | 1-(trifluoromethoxy)propan-2-ol |
| Standard InChI | InChI=1S/C4H7F3O2/c1-3(8)2-9-4(5,6)7/h3,8H,2H2,1H3 |
| Standard InChI Key | MKYMZVXJKBOGLV-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
1-(Trifluoromethoxy)propan-2-ol features a propan-2-ol backbone substituted with a trifluoromethoxy group at the 1-position. The trifluoromethoxy moiety contributes to the compound’s electronegativity and metabolic stability, traits common to organofluorine compounds . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 914637-03-9 | |
| Molecular Formula | C₄H₇F₃O₂ | |
| Molecular Weight | 144.09 g/mol | |
| Long-Term Storage | Cool, dry environment |
The presence of both hydroxyl and trifluoromethoxy groups creates a polar yet lipophilic profile, influencing solubility and reactivity. Structural analogs, such as 1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, exhibit bioactive properties, suggesting that subtle modifications to the core structure could unlock specific applications .
Physicochemical Properties
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Solubility: Fluorinated alcohols typically exhibit miscibility with polar organic solvents (e.g., ethanol, acetone) but limited water solubility due to the hydrophobic trifluoromethoxy group .
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Stability: The compound is expected to be stable under ambient conditions but may decompose at elevated temperatures, releasing carbon oxides and hydrogen fluoride .
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Spectroscopic Data: Nuclear magnetic resonance (NMR) spectra of analogs like 1,1,1-trifluoropropan-2-ol show characteristic signals for CF₃ (δ ~120 ppm in ¹⁹F NMR) and hydroxyl protons (δ ~5.97 ppm in ¹H NMR) .
Regulatory and Transport Compliance
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